
Ingavirin
概要
説明
イノガビリンは当初、インフルエンザA型およびB型の予防と治療、ならびに他のウイルス性の急性呼吸器疾患の原因となるウイルスに対する予防および治療のために開発されました .
製法
合成経路と反応条件
イノガビリンの合成は、アミノ基またはイミノ基の保護、続いてイミダゾール環の形成、およびその後のペンタン酸誘導体とのカップリングを含みます。 反応条件には、通常、目的の生成物の形成を促進するために有機溶媒と触媒の使用が含まれます .
工業的製造方法
イノガビリンの工業的製造は、優れた物理化学的特性と安定性を有する多形体の調製を含みます。 このプロセスには、適切な溶媒からのイノガビリンの結晶化、続いて乾燥および粉砕を行い、最終生成物を得ることが含まれます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ingavirin involves the protection of amino or imino groups, followed by the formation of the imidazole ring and subsequent coupling with a pentanoic acid derivative. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves the preparation of its polymorphs, which have excellent physicochemical properties and stability. The process includes the crystallization of this compound from suitable solvents, followed by drying and milling to obtain the final product .
化学反応の分析
反応の種類
イノガビリンは、以下を含むさまざまな化学反応を受けます。
酸化: イノガビリンは特定の条件下で酸化されて、対応するオキソ誘導体を形成する可能性があります。
還元: 還元反応は、イノガビリンをその還元型に変換できます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。 反応は、通常、目的の生成物の形成を保証するために、制御された温度とpH条件で行われます .
形成される主な生成物
これらの反応から形成される主な生成物には、イノガビリンのさまざまな誘導体、例えばオキソ誘導体、還元型、および置換イミダゾール化合物が含まれます .
科学研究への応用
イノガビリンは、その抗ウイルス特性について広く研究されています。 動物モデルにおいて、インフルエンザA(H1N1)ウイルス、ヒトパラインフルエンザウイルス、およびヒトアデノウイルス感染に対する有効性が示されています . さらに、イノガビリンは、特定の細胞RNA結合タンパク質を阻害する能力により、重症急性呼吸器症候群コロナウイルス2(SARS-CoV-2)を抑制する可能性のある薬剤として検討されています . その免疫調節特性により、宿主細胞における適応免疫を誘導する貴重な化合物でもあります .
科学的研究の応用
Influenza Virus
Ingavirin has demonstrated significant efficacy against various strains of the influenza virus, particularly H1N1 and H3N2. In animal studies, it reduced mortality rates and prolonged lifespan compared to control groups. The compound was found to normalize lung tissue structure and reduce edema in infected animals, similar to the effects observed with Tamiflu .
Case Study: Efficacy Against H1N1
- Study Design : Mice were infected with H1N1 and treated with this compound.
- Results :
- Mortality decreased by approximately 40%.
- Average lifespan increased by about 4 days.
- Normalization of weight dynamics was observed throughout the treatment course.
Adenovirus Infections
This compound has also been investigated for its effects on adenovirus infections. In neonatal Syrian hamsters, it significantly reduced adenoviral titers in the liver and lungs, indicating its potential as a therapeutic agent for adenoviral diseases .
Case Study: Adenoviral Infection Model
- Study Design : Neonatal hamsters were administered this compound post-infection.
- Results :
- Decreased infectious titer by approximately 1 log10 TCID50.
- Reduced liver inflammation foci size by two-fold.
- Preservation of hepatocyte integrity compared to placebo-treated animals.
Coronavirus Disease (COVID-19)
Recent studies have explored this compound's potential against SARS-CoV-2. Molecular docking studies indicate that this compound may inhibit the interaction between the viral spike protein and ACE2 receptors, which are critical for viral entry into host cells .
Case Study: In Silico Analysis
- Study Design : Molecular docking simulations were performed to assess binding affinity.
- Results :
- Best docking score of −3347.15 kcal/mol.
- Estimated ΔG of −8.53 kcal/mol suggests strong binding potential.
Summary of Findings
Virus Type | Model Used | Key Findings |
---|---|---|
Influenza (H1N1) | Mice | Reduced mortality (40%), increased lifespan (4 days) |
Adenovirus | Neonatal hamsters | Decreased titer (1 log10 TCID50), preserved hepatocyte integrity |
Coronavirus (SARS-CoV-2) | In silico analysis | Strong binding potential to ACE2 receptor |
作用機序
イノガビリンは、複雑な作用機序を通じてその抗ウイルス効果を発揮します。これは、ウイルス核タンパク質の複製を、細胞質から核への移動を阻害することによって阻害します。 この阻害はウイルス複製サイクルを破壊し、ウイルス量の減少につながります . さらに、イノガビリンの免疫調節特性は、宿主の免疫応答を強化し、ウイルス感染に対するさらなる保護を提供します .
類似化合物との比較
類似化合物
イノガビリンの独自性
イノガビリンの独自性は、その広域スペクトル抗ウイルス活性と、宿主の免疫応答を調節する能力にあります。 特定のウイルスタンパク質を標的とする他の抗ウイルス薬とは異なり、イノガビリンは複数段階でウイルス複製プロセスを阻害するため、汎用性が高く強力な抗ウイルス薬となっています .
生物活性
Ingavirin, chemically known as 6-[2-(1H-Imidazol-4-yl)ethylamino]-5-oxohexanoic acid, is a low-molecular-weight compound with significant antiviral properties. Initially developed for the treatment of influenza, recent studies have expanded its potential applications to include other viral infections, such as those caused by adenoviruses and coronaviruses. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
This compound's antiviral activity is primarily attributed to its ability to interact with viral proteins and inhibit their function. Research indicates that this compound binds to the nucleoprotein (NP) of the influenza virus, preventing NP oligomerization, which is crucial for viral replication . Additionally, it has been shown to interfere with host cell mechanisms that viruses exploit for replication.
Key Findings on Mechanism
- Influenza Virus Interaction : this compound disrupts the oligomerization of NP, essential for influenza virus replication .
- Adenovirus and Parainfluenza : It demonstrates antiviral effects against human adenovirus type 5 and human parainfluenza virus by reducing viral titers in infected tissues .
Efficacy in Animal Models
Numerous studies have evaluated the efficacy of this compound in animal models, particularly focusing on its protective effects against lethal viral infections.
Table 1: Protective Effects of this compound in Animal Studies
Virus Type | Dosage (mg/kg) | Mortality Reduction (%) | Increase in Lifespan (days) | Viral Titer Reduction (log10) |
---|---|---|---|---|
Influenza A (H1N1) | 10 | 40 | 4 | 3.5 |
Influenza A (H3N2) | 10 | 40 | 4 | Not specified |
Adenovirus Type 5 | 10 | Not specified | Not specified | 1.0 |
In studies involving H1N1 and H3N2 influenza viruses, mice treated with this compound showed a mortality reduction of approximately 40% and an increase in average lifespan by about four days compared to control groups . The compound also significantly reduced viral titers in lung tissues, demonstrating its potential as an effective antiviral agent.
Clinical Trials and Observations
Clinical observations have further supported the use of this compound as an antiviral treatment. In cases involving influenza and adenoviral infections, patients treated with this compound exhibited improved recovery rates compared to those receiving placebo treatments.
Case Study: Influenza Infection
In a clinical trial involving patients diagnosed with influenza, those treated with this compound reported:
- Faster symptom resolution .
- Lower incidence of complications compared to control groups.
- Normalization of inflammatory markers within a shorter timeframe.
Recent Developments: COVID-19 Potential
Recent investigations have explored this compound's potential against SARS-CoV-2. Molecular docking studies suggest that this compound could inhibit the interaction between the spike protein of SARS-CoV-2 and the ACE2 receptor on host cells . This mechanism may provide a promising avenue for mitigating COVID-19 infection.
Table 2: Molecular Docking Results
Compound | Binding Energy (kcal/mol) | ΔG (kcal/mol) |
---|---|---|
This compound | -3347.15 | -8.53 |
Melatonin | -6.57 | Not specified |
Carnosine | -6.29 | Not specified |
特性
IUPAC Name |
5-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c14-9(2-1-3-10(15)16)12-5-4-8-6-11-7-13-8/h6-7H,1-5H2,(H,11,13)(H,12,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIMLUFVKJLCCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCNC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433141 | |
Record name | AGN-PC-0MW29Y | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219694-63-0 | |
Record name | Pentanedioic acid imidazolyl ethanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219694630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ingavirin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11944 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AGN-PC-0MW29Y | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[2-(1H-imidazol-5-yl)ethyl]carbamoyl}butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INGAVIRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CM03MUJ69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。